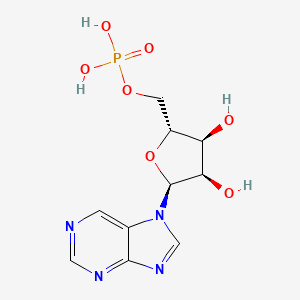

7-alpha-D-Ribofuranosyl-purine-5'-phosphate

Description

7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate est un nucléotide appartenant à la classe des monophosphates de ribonucléosides puriques. Ce composé est constitué d’une base purique liée à un sucre ribose, qui est ensuite attaché à un groupe phosphate. Il joue un rôle crucial dans divers processus biochimiques et suscite un intérêt scientifique majeur en raison de sa structure et de ses propriétés uniques .

Propriétés

Formule moléculaire |

C10H13N4O7P |

|---|---|

Poids moléculaire |

332.21 g/mol |

Nom IUPAC |

[(2R,3S,4R,5S)-3,4-dihydroxy-5-purin-7-yloxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10+/m1/s1 |

Clé InChI |

NICKPTPNIMHUHB-DQUBFYRCSA-N |

SMILES isomérique |

C1=C2C(=NC=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

SMILES canonique |

C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate implique généralement les étapes suivantes :

Formation de la base purique : La base purique est synthétisée par une série de réactions à partir de molécules organiques plus simples. Cela implique souvent l’utilisation de formamide et de glycine, qui subissent des réactions de cyclisation et de condensation pour former le cycle purine.

Fixation du sucre ribose : Le sucre ribose est attaché à la base purique par une liaison glycosidique. Cette étape implique généralement l’utilisation de ribose-1-phosphate et d’un catalyseur approprié pour faciliter la formation de la liaison.

Phosphorylation : L’étape finale implique la phosphorylation du sucre ribose à la position 5’. Ceci est généralement réalisé en utilisant de l’acide phosphorique ou un agent phosphorylant dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle du 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate utilise souvent des méthodes biotechnologiques, telles que l’utilisation de micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour produire le composé par des procédés de fermentation, qui sont optimisés pour un rendement et une pureté élevés. Le bouillon de fermentation est ensuite soumis à des étapes de purification, y compris la chromatographie et la cristallisation, pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de base dans la synthèse de nucléotides et d’acides nucléiques plus complexes.

Biologie : Le composé est étudié pour son rôle dans le métabolisme cellulaire et comme précurseur dans la biosynthèse des acides nucléiques.

Médecine : La recherche se concentre sur ses applications thérapeutiques potentielles, notamment ses propriétés antivirales et anticancéreuses.

Industrie : Il est utilisé dans la production de produits à base de nucléotides, tels que des compléments alimentaires et des produits pharmaceutiques

Applications De Recherche Scientifique

7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.

Biology: The compound is studied for its role in cellular metabolism and as a precursor in the biosynthesis of nucleic acids.

Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals

Mécanisme D'action

Le mécanisme d’action du 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate implique son incorporation dans les acides nucléiques, où il participe à diverses voies biochimiques. Il agit comme un substrat pour les enzymes impliquées dans le métabolisme des nucléotides, influençant des processus tels que la synthèse de l’ADN et de l’ARN. Les cibles moléculaires du composé comprennent des enzymes comme les polymérases et les kinases, qui sont essentielles pour la réplication et la réparation cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine monophosphate (AMP) : Structure similaire mais avec une base adénine.

Guanosine monophosphate (GMP) : Contient une base guanine au lieu de la base purique dans le 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate.

Inosine monophosphate (IMP) : Présente une base inosine, différente dans la structure du cycle purine.

Unicité

Le 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate est unique en raison de sa base purique spécifique et de la configuration du sucre ribose. Cette unicité lui permet de participer à des voies biochimiques distinctes et de présenter des activités biologiques spécifiques qui ne sont pas observées avec d’autres nucléotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.